molecular formula C25H23N3O4 B3467315 1-(diphenylacetyl)-4-(4-nitrobenzoyl)piperazine

1-(diphenylacetyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B3467315
M. Wt: 429.5 g/mol
InChI Key: MTSKRMDQMQMENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-(4-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess a range of interesting biochemical and physiological effects. In

Scientific Research Applications

1-(diphenylacetyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to possess a range of interesting properties that make it useful in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(diphenylacetyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it has been suggested that it may act by binding to certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. It has also been found to have a modulatory effect on the activity of certain ion channels, such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have a range of interesting biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic properties. It has also been found to have a modulatory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

1-(diphenylacetyl)-4-(4-nitrobenzoyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1-(diphenylacetyl)-4-(4-nitrobenzoyl)piperazine, including further exploration of its mechanism of action, investigation of its potential therapeutic applications, and development of more potent and selective analogs. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a promising compound with a range of interesting biochemical and physiological effects. Its potential applications in scientific research are vast, and there is a need for further investigation into its mechanism of action, therapeutic potential, and safety profile. With continued research and development, this compound may prove to be a valuable tool for understanding the complexities of the brain and developing new treatments for a range of neurological disorders.

properties

IUPAC Name

1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c29-24(21-11-13-22(14-12-21)28(31)32)26-15-17-27(18-16-26)25(30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSKRMDQMQMENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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